molecular formula C16H17NO3S B7502856 3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid

3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid

Cat. No.: B7502856
M. Wt: 303.4 g/mol
InChI Key: IXJAPXIYYFZHPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a derivative of the amino acid proline and has been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid is not fully understood. However, it has been shown to interact with various biological targets such as enzymes, receptors, and ion channels. It has been suggested that this compound may exert its biological activities through the modulation of these targets.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. Additionally, this compound has been shown to possess analgesic properties by modulating pain pathways in the central nervous system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various fields of research. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of 3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid. One direction is to further investigate its potential as a treatment for neurological disorders. Another direction is to explore its potential as an antibacterial and antifungal agent. Additionally, there is a need to develop more efficient synthesis methods for this compound to increase its availability for research purposes.
Conclusion:
In conclusion, this compound is a versatile compound that has shown promise in various fields of research. Its wide range of biological activities makes it an attractive compound for further investigation. However, more research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid involves the reaction of proline with benzyl isocyanide and 3-methylthiophene-2-carbonyl chloride in the presence of a base. The reaction proceeds through an intermediate which is then hydrolyzed to yield the final product. This synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

3-[Benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid has been extensively studied for its biological activities. It has been shown to possess antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential to treat neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, this compound has been shown to possess antibacterial and antifungal properties.

Properties

IUPAC Name

3-[benzyl-(3-methylthiophene-2-carbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-12-8-10-21-15(12)16(20)17(9-7-14(18)19)11-13-5-3-2-4-6-13/h2-6,8,10H,7,9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJAPXIYYFZHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N(CCC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.